An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxynaphthalene-2-sulfonyl Chloride
An In-depth Technical Guide to the Synthesis and Characterization of 7-Methoxynaphthalene-2-sulfonyl Chloride
This guide provides a comprehensive overview of the synthesis and characterization of 7-methoxynaphthalene-2-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction
7-Methoxynaphthalene-2-sulfonyl chloride is a sulfonyl chloride derivative of 2-methoxynaphthalene. Its chemical structure, featuring a reactive sulfonyl chloride group, makes it a valuable building block in organic synthesis, particularly for the introduction of the 7-methoxynaphthalene-2-sulfonyl moiety into target molecules. This functional group is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.
Table 1: Physicochemical Properties of 7-Methoxynaphthalene-2-sulfonyl Chloride
| Property | Value | Source |
| CAS Number | 56875-60-6 | [1][2] |
| Molecular Formula | C11H9ClO3S | [1][3][4] |
| Molecular Weight | 256.71 g/mol | [1][3] |
| Appearance | Typically a solid | [5] |
| Melting Point | 73 - 75 °C (for the related compound 2-methoxynaphthalene) | [5][6] |
| Solubility | Soluble in organic solvents like alcohol, insoluble in water. | [6] |
Synthesis of 7-Methoxynaphthalene-2-sulfonyl Chloride
The primary and most direct route for the synthesis of 7-methoxynaphthalene-2-sulfonyl chloride is the electrophilic aromatic substitution reaction of 2-methoxynaphthalene with a chlorosulfonating agent. This section details the underlying chemistry and provides a robust experimental protocol.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis hinges on the chlorosulfonation of 2-methoxynaphthalene. The methoxy group (-OCH3) at the 2-position of the naphthalene ring is an activating, ortho-, para-directing group. However, due to steric hindrance at the 1- and 3-positions, the sulfonation predominantly occurs at the 6- and 7-positions. The use of specific reaction conditions can favor the formation of the 7-isomer. The electrophile in this reaction is the chlorosulfonium ion (ClSO2+), which is generated in situ from chlorosulfonic acid.
Experimental Workflow: Synthesis
Caption: Synthesis workflow for 7-methoxynaphthalene-2-sulfonyl chloride.
Detailed Synthesis Protocol
Materials:
-
Chlorosulfonic acid
-
Dichloromethane (or another suitable inert solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxynaphthalene in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel, maintaining the temperature between 0 and 5°C. The reaction is exothermic and releases HCl gas, so proper ventilation and a gas trap are essential.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 7-methoxynaphthalene-2-sulfonyl chloride by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Expert Insight: The control of temperature during the addition of chlorosulfonic acid is critical to minimize the formation of undesired isomers and byproducts. The slow, dropwise addition prevents a rapid temperature increase.
Characterization of 7-Methoxynaphthalene-2-sulfonyl Chloride
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.
Characterization Workflow
Caption: Characterization workflow for 7-methoxynaphthalene-2-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the 7-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, further confirming the structure.
Table 2: Expected NMR Data (Illustrative)
| Type | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.0-8.5 | m | Aromatic protons |
| ~7.2-7.8 | m | Aromatic protons | |
| ~4.0 | s | -OCH₃ protons | |
| ¹³C NMR | ~160 | s | C-OCH₃ |
| ~110-140 | m | Aromatic carbons | |
| ~55 | q | -OCH₃ carbon |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. For 7-methoxynaphthalene-2-sulfonyl chloride, the characteristic absorption bands are:
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Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[8]
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
-
C-O (ether): Stretching vibration in the region of 1230-1270 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-methoxynaphthalene-2-sulfonyl chloride (256.71 g/mol ).[1][3]
-
Isotopic Pattern: Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.
Safety and Handling
7-Methoxynaphthalene-2-sulfonyl chloride and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
7-Methoxynaphthalene-2-sulfonyl Chloride: Corrosive and causes severe skin burns and eye damage. It may be toxic if swallowed or in contact with skin and fatal if inhaled. Handle in a well-ventilated area or fume hood with appropriate PPE.
-
General Precautions: Avoid inhalation of dust and vapors. Wash hands thoroughly after handling.
Conclusion
The synthesis and characterization of 7-methoxynaphthalene-2-sulfonyl chloride can be achieved through a well-defined chlorosulfonation reaction followed by standard purification and analytical techniques. This guide provides a robust framework for researchers to produce and validate this important synthetic intermediate. Adherence to the detailed protocols and safety guidelines is essential for successful and safe execution.
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